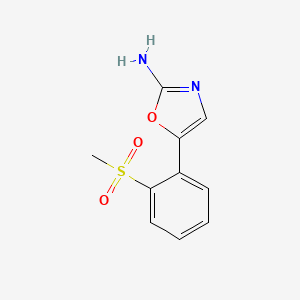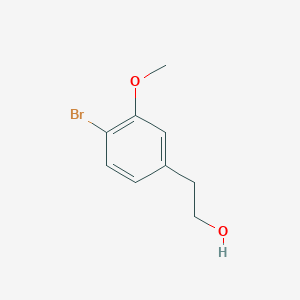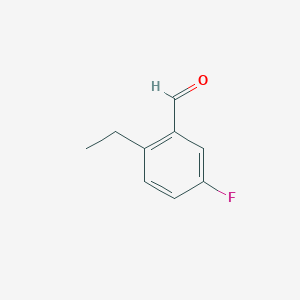![molecular formula C11H15ClN2O2S B15318989 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4-methylpiperidine moiety at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-methylpiperidine.
Sulfonylation Reaction: The key step involves the sulfonylation of 2-chloropyridine with a sulfonyl chloride derivative of 4-methylpiperidine. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.
科学的研究の応用
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro group can also participate in interactions with other biomolecules, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Uniqueness
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is unique due to the presence of both a chloro group and a sulfonyl group attached to a 4-methylpiperidine moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
特性
分子式 |
C11H15ClN2O2S |
|---|---|
分子量 |
274.77 g/mol |
IUPAC名 |
2-chloro-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-4-6-14(7-5-9)17(15,16)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
XGCUUXWVUGKEQZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
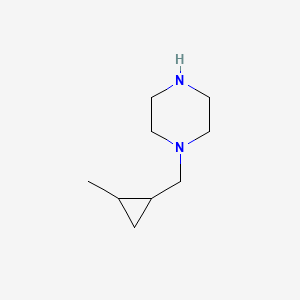

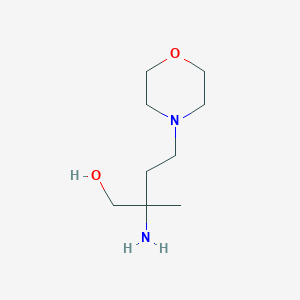
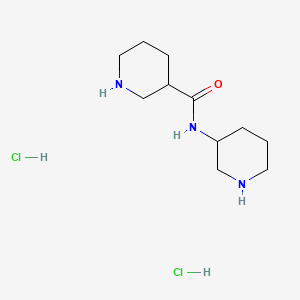
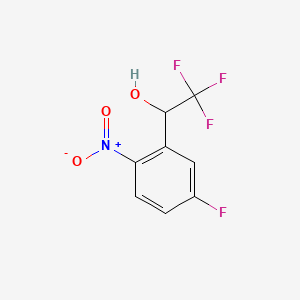
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
